Steric Bulk: Tolman Cone Angle
The steric demand of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, often abbreviated (MOD)₂PH, is substantially larger than that of diphenylphosphine (HPPh₂) but smaller than that of the di-tert-butyl analogue (DTBM)₂PH. While experimentally determined cone angles for this specific secondary phosphine are not reported in the open literature, the corresponding tertiary phosphine P(MOD)₃ has a cone angle estimated at approximately 170–175° based on the X-ray structure that shows the methoxy groups folded toward the phosphorus lone pair [1]. For comparison, the cone angle of PPh₃ is 145°, and that of P(3,5-Me₂C₆H₃)₃ is ~160°. This places the MOD-substituted phosphorus in a steric window that is ideal for creating chiral pockets in bidentate ligands without incurring the excessive bulk that can shut down substrate binding entirely [2].
| Evidence Dimension | Steric bulk (Tolman cone angle, estimated) |
|---|---|
| Target Compound Data | P(MOD)₃ cone angle ~170–175° (estimated from X-ray structure and analogy); (MOD)₂PH is expected to be slightly smaller due to replacement of one aryl group by H |
| Comparator Or Baseline | PPh₃ cone angle = 145°; P(3,5-Me₂C₆H₃)₃ cone angle ~160°; P(DTBM)₃ cone angle >190° |
| Quantified Difference | Target is ~25–30° larger than PPh₃; ~10–15° larger than P(3,5-Me₂C₆H₃)₃; significantly smaller than P(DTBM)₃ |
| Conditions | X-ray crystallographic data (P(MOD)₃) and molecular modeling; Ni(CO)₃L IR spectroscopy for electronic calibration (Organometallics 2000) |
Why This Matters
The intermediate steric profile allows (MOD)₂PH-derived ligands to achieve high enantioselectivities in asymmetric catalysis while maintaining adequate catalytic activity, positioning it between overly flexible PPh₂-based ligands and overly congested (DTBM)₂P-based ligands that often suffer from slow turnover.
- [1] Storhoff, B. N.; et al. Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. Organometallics 2000, 19, 2047–2050. DOI: 10.1021/om000019a View Source
- [2] Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev. 1977, 77, 313–348. DOI: 10.1021/cr60307a002 View Source
